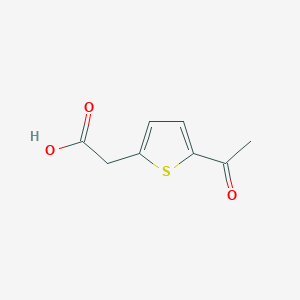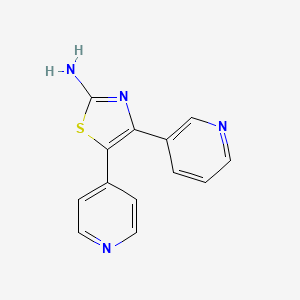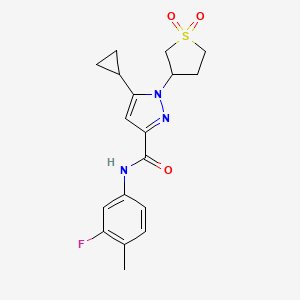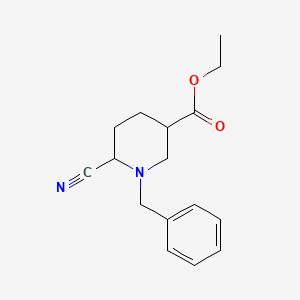![molecular formula C13H9Cl2N3O B2503566 2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 338978-54-4](/img/structure/B2503566.png)
2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine" is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related imidazo[4,5-b]pyridine derivatives typically involves multi-step reactions starting from simple precursors such as aminopyridines or dichloropyridines. For instance, the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine was achieved through a sequence of substitution, nitration, ammoniation, oxidation, reduction, and cyclization steps, starting from 2,6-Dichloropyridine, with a total yield of 40.2% . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies involving halogenated pyridines and subsequent functional group transformations could be applicable.
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. The substitution pattern on the rings, such as the 2,4-dichlorophenyl and methoxy groups, can significantly influence the compound's physical and chemical properties, as well as its biological activity. The structures of these compounds are typically elucidated using spectroscopic techniques such as IR, 1H-NMR, and Mass spectrometry .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including those that modify the substituents on the aromatic rings. For example, the chloromethyl-pyridine derivatives can react with chloro-phenyl imidazole-thione in the presence of sodium methoxide to afford methylsulphinyl derivatives . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the electron density of the aromatic system, potentially altering properties like solubility, melting point, and reactivity. The crystal structures of some derivatives have been reported, providing insights into their solid-state conformations and intermolecular interactions . Additionally, the biological activities of these compounds, such as antimicrobial and antifungal properties, are often evaluated to determine their potential as therapeutic agents .
Relevant Case Studies
Several studies have explored the biological activities of imidazo[4,5-b]pyridine derivatives. For instance, some derivatives have been evaluated for their antibacterial and antifungal activities, with moderate activity observed at certain concentrations . Another study reported the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives and their evaluation for antidiabetic, antioxidant, and β-glucuronidase inhibition activities, with some compounds showing significant activity . These findings highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives in various domains of medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Derivatives : 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde was synthesized from 2-aminopyridine and further reacted with various aryl ketones, leading to compounds with potential antibacterial and antifungal activities (Ladani et al., 2009).
- Regioselective Synthesis : 5-Amino-1H-imidazoles reaction with 3-methoxalylchromone produced a set of imidazo(4,5-b)pyridines, considered potent pharmacophores in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Biological Applications
- Antimicrobial Activity : Certain derivatives of 2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine demonstrated moderate antibacterial and antifungal activity, highlighting its potential in developing new antimicrobial agents (Bhuva et al., 2015).
Physical Properties and Analysis
- Photophysical Studies : The photophysical properties of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues were studied, providing insights into intramolecular charge transfer and proton transfer processes, crucial for understanding their behavior in various solvents (Behera et al., 2015).
Industrial and Material Science Applications
- Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives showed high inhibition performance against mild steel corrosion, suggesting their use in industrial applications to prevent material degradation (Saady et al., 2021).
Synthesis Methods and Optimization
- Facile Synthesis Methods : Research has been conducted to develop eco-friendly and efficient methodologies for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine, which is crucial for its application in various fields (Kale et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-18-11-3-2-6-16-12(11)17-13(18)9-5-4-8(14)7-10(9)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMFLWIOUCCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)
